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Executive Summary

SEL120-34A is a first-in-class, orally bioavailable, small-molecule inhibitor targeting Cyclin-
Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] These kinases are critical
components of the transcriptional machinery, functioning as a regulatory module of the
Mediator complex.[2][3] By inhibiting CDK8/19, SEL120-34A modulates the phosphorylation
status of key transcription factors, most notably STAT1 and STAT5, leading to the suppression
of oncogenic gene expression programs.[4][5] This mechanism has shown significant
therapeutic potential, particularly in hematological malignancies like Acute Myeloid Leukemia
(AML), where cancer cell survival is often dependent on aberrant transcriptional signaling.[2][6]
This document provides an in-depth overview of the mechanism of action, preclinical efficacy,
and experimental methodologies related to SEL120-34A's role in transcriptional regulation.

Introduction: The CDK8/Mediator Complex Axis in
Transcription

Gene transcription in eukaryotes is a tightly regulated process orchestrated by a host of
proteins. The Mediator complex serves as a crucial molecular bridge, relaying signals from
DNA-binding transcription factors to the RNA Polymerase Il (Pol Il) core machinery.[7][8][9] The
Mediator complex itself is modular, and its activity can be dynamically regulated by the
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association or dissociation of a four-protein "kinase module" composed of CDKS8 (or its paralog
CDK19), Cyclin C, MED12, and MED13.[8][10]

The CDKS8 kinase module generally acts as a negative regulator of Pol Il recruitment but a
positive regulator of specific, signal-induced transcriptional programs.[11][12][13] It exerts its
function by phosphorylating various substrates, including transcription factors and components
of the Pol Il complex itself.[10][14] In several cancers, including AML and colorectal cancer,
CDKS8 is overexpressed and contributes to oncogenic transcriptional programs, making it a
compelling target for therapeutic intervention.[2][15]

SEL120-34A is a potent and selective, ATP-competitive inhibitor of CDK8 and CDK19,
designed to disrupt these aberrant transcriptional circuits.[4][16]

Core Mechanism of Action of SEL120-34A

The primary mechanism through which SEL120-34A regulates transcription is by inhibiting the
kinase activity of CDK8. This prevents the phosphorylation of key downstream substrates,
leading to a cascade of effects on gene expression.

Inhibition of STAT Protein Phosphorylation

A dominant mechanism of action for SEL120-34A is the inhibition of serine phosphorylation on
Signal Transducer and Activator of Transcription (STAT) proteins.[2][4]

e STAT1: SEL120-34A blocks the phosphorylation of STAT1 at serine 727 (S727), a
modification critical for its full transcriptional activity, particularly in response to interferon
(IFN) signaling.[4][5][15]

e STATS5: The compound inhibits the phosphorylation of STAT5 at serine 726 (S726).[2][4] This
is particularly relevant in AML, where phosphorylated STAT5S is implicated in the
maintenance and survival of leukemia stem cells.[2][17]

It is critical to distinguish this from the canonical JAK-mediated tyrosine phosphorylation (e.g.,
STAT1 Y701, STAT5 Y694), which is necessary for STAT dimerization and nuclear
translocation. CDK8-mediated serine phosphorylation is a subsequent step that "fine-tunes"
and maximizes the transcriptional output of the activated STAT dimers.[4][5] SEL120-34A
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selectively inhibits this serine phosphorylation without affecting the JAK-mediated tyrosine
phosphorylation.[4][15]

Downstream Transcriptional Reprogramming

By inhibiting the full activation of STAT1 and STAT5, SEL120-34A induces significant
transcriptional reprogramming.[4][5]

e Inhibition of Oncogenic Programs: In sensitive AML cells, SEL120-34A treatment leads to
the downregulation of genes regulated by STAT5 and the NUP98-HOXAQ fusion
oncoprotein.[2][4] It also represses MY C-dependent transcriptional signatures.[1]

e Suppression of Immediate Early Genes: The compound has been shown to inhibit the
serum-induced expression of immediate early response genes like FOS and EGR1.[4]

o Modulation of Interferon Response: SEL120-34A represses IFN-responsive genes, which
can contribute to overcoming resistance to chemotherapy and radiation in some contexts.[4]
[15]

¢ Induction of Differentiation: Consistent with the inhibition of leukemia stem cell programs,
SEL120-34A promotes the differentiation of AML cells.[1][6]

The sensitivity of cancer cells, particularly AML cells, to SEL120-34A correlates directly with
high basal levels of phosphorylated STAT1 (S727) and STAT5 (S726), positioning these
phosphoproteins as potential predictive biomarkers for treatment response.[2][4]

Data Presentation: Quantitative Efficacy

Quantitative data from preclinical studies are summarized below to provide a clear overview of
SEL120-34A's potency and selectivity.

Table 1: Kinase Inhibitory Activity of SEL120-34A
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Kinase Target IC50 (nM)
CDK8ICycC 4.4[4][16][18]
CDK19/CycC 10.4[4][16][18]
CDK9/CycT 1070[16][18]

| CDK1, 2, 4, 5, 6, 7 | No obvious inhibition[16][18] |

Table 2: In Vitro Growth Inhibition (GI150) of SEL120-34A in Selected AML Cell Lines

Basal pSTAT5 (S726)

Cell Line GI50 (uM) at Day 10 e

KG-1 <1 Positive[4][17]
SKNO-1 <1 Not specified
MOLM-16 <1 Not specified
MV-4-11 <1 Not specified

| MOLM-13 | > 1 (Resistant) | Negative[4][17] |

Table 3: In Vivo Efficacy of SEL120-34A in AML Xenograft Models

Model Dosing (Oral) Treatment Duration Key Outcomes

Complete arrest of

KG-1 Xenograft 30 mglkg Not specified tumor growth.[4]
[16]

Reduced tumor

MV-4-11 Xenograft 30-60 mg/kg Not specified
volume.[4][16]

| Murine MLL-AF9 AML | 20 mg/kg & 40 mg/kg | 12 consecutive days | Dose-dependent
reduction in leukemia cells in blood and bone marrow; induced granulocytic differentiation;
strong inhibition of STAT1 S727 and STAT5 S726 phosphorylation.[6][19] |
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Key Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of
SEL120-34A.

In Vitro Kinase Inhibition Assay

e Objective: To determine the IC50 of SEL120-34A against target kinases.

e Methodology: Recombinant human CDK8/CycC or other kinase complexes are incubated
with a specific peptide substrate and ATP. The reaction is initiated in the presence of varying
concentrations of SEL120-34A or DMSO (vehicle control). Kinase activity is measured by
quantifying the amount of phosphorylated substrate, typically using a radiometric (e.g., 33P-
ATP) or fluorescence-based method. The IC50 value is calculated from the dose-response
curve.

Western Blotting for Phospho-STAT Analysis

¢ Objective: To detect changes in the phosphorylation of STAT1 and STAT5 in response to
SEL120-34A treatment.

» Methodology:

o Cell Treatment: Cancer cell lines (e.g., HCT-116, KG-1, SET-2) are treated with various
concentrations of SEL120-34A for a specified duration (e.g., 1 to 24 hours).[4][20] For
some experiments, cells are first stimulated with cytokines like IFN-y to induce STAT
phosphorylation.[4][20]

o Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase
inhibitors to preserve protein phosphorylation states.

o Quantification: Protein concentration in the lysates is determined using a BCA or Bradford
assay.

o Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to
a PVDF or nitrocellulose membrane.
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o Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for pSTATL1 (S727), pSTAT5 (S726), total STATL, total STAT5, and a loading
control (e.g., GAPDH or Tubulin).

o Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and bands are visualized using an enhanced chemiluminescence
(ECL) substrate.

Cell Growth Inhibition Assay

o Objective: To measure the effect of SEL120-34A on the proliferation of cancer cell lines.
o Methodology:
o Seeding: AML or other cancer cells are seeded in 96-well plates.

o Treatment: Cells are treated with a range of SEL120-34A concentrations in a serial
dilution.

o Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to assess long-
term effects.[6]

o Viability Measurement: Cell viability is measured using reagents like CellTiter-Glo®
(Promega), which quantifies ATP levels as an indicator of metabolically active cells.

o Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by fitting
the data to a dose-response curve.

In Vivo Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy of SEL120-34A in a living organism.
o Methodology:

o Cell Implantation: Immunocompromised mice (e.g., SCID or nude) are subcutaneously or
orthotopically injected with human cancer cells (e.g., KG-1).[4]

o Tumor Growth: Tumors are allowed to grow to a palpable size.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://ashpublications.org/blood/article/132/Supplement%201/1520/273112/CDK8-Inhibitor-SEL120-34A-Has-Therapeutic-Efficacy
https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5464911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Randomization & Treatment: Mice are randomized into treatment and control groups.
SEL120-34A is administered, typically by oral gavage (p.0.), at specified doses and
schedules (e.qg., daily or twice daily).[4][19] The control group receives a vehicle solution.

o Monitoring: Tumor volume and the body weight of the mice are monitored regularly
throughout the study.

o Endpoint Analysis: At the end of the study, tumors are excised and can be used for
pharmacodynamic analysis, such as Western blotting for pSTAT5 or gene expression
profiling.[4][6]

Visualizations: Pathways and Workflows
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Caption: SEL120-34A inhibits the CDK8/19 kinase module of the Mediator complex.
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Caption: SEL120-34A blocks CDK8-mediated serine phosphorylation of STAT proteins.
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Caption: Workflow for preclinical evaluation of SEL120-34A's efficacy.
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Conclusion and Future Directions

SEL120-34A represents a targeted therapeutic strategy aimed at correcting "transcription
addiction" in cancer. Its role as a transcriptional regulator is defined by its potent and selective
inhibition of CDK8/19, which leads to the suppression of oncogenic signaling pathways driven
by STAT1 and STATS5. Preclinical data strongly support its anti-leukemic activity, particularly in
AML models characterized by high levels of STAT serine phosphorylation.[2][4][6] The
favorable pharmacokinetic and safety profile has provided a strong rationale for its clinical
development.[2][4] Ongoing clinical trials in patients with AML, Myelodysplastic Syndrome
(MDS), and solid tumors will be crucial in defining the therapeutic window and clinical utility of
targeting this fundamental aspect of transcriptional control.[1][17] The identification of pSTAT5
S726 as a potential biomarker highlights a personalized approach, paving the way for patient
stratification and improved clinical outcomes.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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